3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde
Description
3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde is a synthetic benzaldehyde derivative featuring a bromopyridinyl ether substituent at the 3-position of the benzaldehyde core. Its molecular formula is C₁₂H₈BrNO₂, with a molecular weight of 278.1 g/mol .
Properties
IUPAC Name |
3-(5-bromopyridin-2-yl)oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2/c13-10-4-5-12(14-7-10)16-11-3-1-2-9(6-11)8-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHHAVJBTIDPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001261673 | |
| Record name | Benzaldehyde, 3-[(5-bromo-2-pyridinyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001261673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-53-4 | |
| Record name | Benzaldehyde, 3-[(5-bromo-2-pyridinyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-[(5-bromo-2-pyridinyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001261673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde typically involves the reaction of 5-bromopyridine-2-ol with 3-formylphenol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the bromopyridine and benzaldehyde groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-[(5-Bromopyridin-2-yl)oxy]benzoic acid.
Reduction: 3-[(5-Bromopyridin-2-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, 3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution.
Biology
The compound has garnered attention for its potential biological activities:
- Antimicrobial Activity : Studies have shown that it exhibits significant antibacterial effects against multi-drug resistant strains. In vitro tests demonstrated a reduction in bacterial viability within 24 hours of exposure.
- Anticancer Properties : In vivo studies using murine models indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups.
Medicine
Research is ongoing to explore its therapeutic potential in treating various diseases. The aldehyde group can interact with biomolecules, potentially leading to the modulation of biochemical pathways.
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the compound's effectiveness against resistant bacterial strains. Results indicated a substantial decrease in bacterial counts after treatment, supporting its use in developing new antimicrobial agents.
-
Anticancer Research
- In experiments conducted on cancerous murine models, administration of this compound resulted in notable tumor shrinkage compared to untreated controls, suggesting its viability as a candidate for further cancer therapy development.
Mechanism of Action
The mechanism of action of 3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromopyridine moiety can enhance its binding affinity to certain targets, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,4-Bis((4-Fluorobenzyl)oxy)benzaldehyde (B1)
- Structure : A benzaldehyde derivative with two 4-fluorobenzyloxy groups at positions 3 and 4 .
- Synthesis : Prepared via nucleophilic substitution of 3,4-dihydroxybenzaldehyde with 1-(bromomethyl)-4-fluorobenzene in acetonitrile (ACN) under reflux, yielding 72.8% as a white solid .
- Applications : Used as an intermediate in drug synthesis, such as for the antihypertensive agent YT-6-2 .
- Key Differences :
Eurotium-Derived Benzaldehyde Derivatives
- Examples : Eurotirumin (29), flavoglaucin (31), and 2-(2',3-epoxy-1',3'-heptadienyl)-6-hydroxy-5-(3-methyl-2-butenyl)-benzaldehyde (35) .
- Structure : Natural benzaldehydes with prenyl groups , epoxidized aliphatic chains , and hydroxyl substitutions .
- Bioactivity : Exhibit antioxidative, antimicrobial, and antitumor activities (e.g., flavoglaucin inhibits Staphylococcus aureus with MIC = 8 μg/mL) .
- Key Differences :
5-(5-(Benzyloxy)-6-Bromopyridin-2-yl)oxazole
- Structure : A pyridine-oxazole hybrid with benzyloxy and bromo substituents .
- Properties : Molecular weight = 331.16 g/mol , higher than the target compound due to the oxazole ring .
- Applications : Cataloged as a building block for heterocyclic chemistry, priced at $400/g (1 g scale) .
- Key Differences :
Comparative Analysis Table
Structural and Functional Insights
- Reactivity : The aldehyde group in this compound enables condensation or nucleophilic addition reactions, akin to other benzaldehydes like B1 .
- Electronic Effects: The bromine atom on the pyridine ring enhances electrophilicity and may influence binding in catalytic or biological systems compared to non-halogenated analogs.
Biological Activity
3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde, an organic compound with the molecular formula CHBrNO, has gained attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a bromopyridine moiety linked to a benzaldehyde group via an ether bond. This unique structure is believed to contribute to its biological properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are crucial for understanding its potency.
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
| Candida albicans | 16.69 |
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents, especially given the rising resistance to existing antibiotics .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells.
A notable study reported that the compound exhibited an IC value of approximately 12 µM against MDA-MB-231 (breast cancer) cells, indicating moderate potency. The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression .
The biological activity of this compound is thought to be influenced by its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting key enzymes involved in bacterial growth or cancer cell proliferation.
- Receptor Interaction : The bromopyridine moiety may enhance binding affinity to certain receptors or enzymes, thereby modulating various biochemical pathways .
Case Studies
- Antimicrobial Efficacy : A study conducted on the compound's effect against multi-drug resistant strains demonstrated that it significantly reduced bacterial viability in vitro within 24 hours of exposure, supporting its potential use in treating resistant infections .
- Anticancer Research : In vivo studies using murine models indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent for cancer treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde, and what key reaction conditions are required?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution between a benzaldehyde derivative and a bromopyridine. For example, describes coupling 4-benzyloxy-3-methoxybenzaldehyde with 2-hydrazinopyridine in ethanol under acidic conditions (acetic acid) to form a Schiff base intermediate, followed by cyclization using sodium hypochlorite . For this compound, analogous methods could involve activating the pyridine ring with bromine to facilitate substitution at the 2-position. Key conditions include stoichiometric control, solvent choice (ethanol or DMF), and acid/base catalysis.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent (referencing δ 2.50 ppm for 1H and 39.52 ppm for 13C) to confirm aldehyde protons (δ ~10 ppm) and pyridine/benzene ring environments .
- FTIR : Identify aldehyde C=O stretches (~1700 cm⁻¹) and aryl ether C-O stretches (~1250 cm⁻¹) .
- HRMS (ESI) : Validate molecular weight with precision (e.g., ±0.3 ppm error) to confirm purity .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) during characterization?
- Methodological Answer : Contradictions may arise from solvent impurities, tautomerism, or residual water. Solutions include:
- Repeating NMR in anhydrous deuterated solvents (e.g., DMSO-d6) and referencing internal standards .
- Variable-temperature NMR to detect dynamic processes (e.g., rotamers) .
- Comparing experimental FTIR data with computational predictions (e.g., DFT) to validate functional groups .
Q. What strategies optimize low yields in the coupling of bromopyridine and benzaldehyde derivatives?
- Methodological Answer :
- Catalyst Screening : Use Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance reaction rates and yields in aromatic substitutions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Stoichiometric Adjustments : Ensure excess benzaldehyde derivative (1.2–1.5 eq.) to drive the reaction to completion .
Q. How can computational chemistry guide the design of this compound derivatives for bioactivity studies?
- Methodological Answer :
- Molecular Docking : Predict binding affinity of derivatives with target proteins (e.g., kinases) by modifying substituents on the benzaldehyde or pyridine rings .
- QSAR Modeling : Correlate electronic properties (e.g., Hammett constants) of substituents (e.g., methoxy, fluoro) with biological activity .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity in cross-coupling reactions .
Data Analysis and Experimental Design
Q. What experimental controls are critical when evaluating the stability of this compound under varying pH conditions?
- Methodological Answer :
- Control Groups : Include buffers (pH 2–12) and monitor degradation via HPLC at timed intervals.
- Reference Standards : Use deuterated analogs (e.g., D₂O solutions) to track aldehyde proton exchange in NMR .
- Temperature Control : Conduct stability tests at 25°C and 40°C to simulate ambient and accelerated conditions .
Q. How should researchers design a mechanistic study to probe the role of bromine in reactivity?
- Methodological Answer :
- Isotopic Labeling : Synthesize 5-deutero-pyridine analogs to track regioselectivity in substitution reactions .
- Competition Experiments : Compare reaction rates of 5-bromo vs. 5-chloro pyridine derivatives under identical conditions .
- Kinetic Profiling : Use in situ FTIR or Raman spectroscopy to monitor intermediate formation during coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
